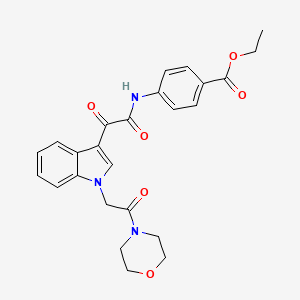
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound. It contains a xanthene moiety, a triazine ring, and an amide functional group, combining these structures into a unique molecular entity. This compound may exhibit interesting chemical and biological properties, making it of potential interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide can be approached through a multi-step organic synthesis. One possible synthetic route involves:
Synthesis of 9H-xanthene-9-carboxylic acid: : This can be synthesized from phthalic anhydride and resorcinol in the presence of a Lewis acid like aluminum chloride.
Formation of the triazine ring: : The triazine moiety can be formed by cyclization reactions involving appropriate precursors like cyanuric chloride, dimethylamine, and piperidine.
Coupling reaction: : The final step may involve coupling the xanthene carboxylic acid with the triazine derivative using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions to yield the target compound.
Industrial Production Methods
On an industrial scale, this compound's production may involve automated processes with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) might be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide can undergo several types of chemical reactions, including:
Substitution reactions: : The triazine and xanthene rings can be targets for nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: : The compound may undergo oxidation or reduction, altering its electronic structure and functional groups.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles and electrophiles: : Alkyl halides, amines, acids
Major Products Formed from These Reactions
The primary products depend on the specific reaction type. For instance:
Substitution: : Modified xanthene-triazine derivatives
Oxidation: : Oxidized forms with additional oxygen-containing functional groups
Reduction: : Reduced forms with more hydrogen atoms added to the structure
Wissenschaftliche Forschungsanwendungen
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide can be used across various fields, including:
Chemistry: : As a building block for the synthesis of more complex molecules or as a reagent in specific chemical reactions.
Biology: : Potential use as a fluorescent probe due to the xanthene core, useful in imaging studies.
Industry: : Applications in materials science for the development of novel materials with unique properties.
Wirkmechanismus
The compound's mechanism of action depends on its application. For instance, if used as a fluorescent probe, its xanthene moiety absorbs light and emits fluorescence, which can be used for imaging purposes. The triazine ring may provide additional stability and binding properties, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: : Another xanthene derivative used widely as a fluorescent dye.
Rhodamine: : A class of compounds similar in structure to fluorescein but with additional nitrogen atoms, enhancing fluorescence.
Uniqueness
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the triazine and xanthene moieties, providing distinct chemical and biological properties. The presence of both dimethylamino and piperidinyl groups may confer additional reactivity and interaction capabilities compared to simpler analogs.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-30(2)24-27-21(28-25(29-24)31-14-8-3-9-15-31)16-26-23(32)22-17-10-4-6-12-19(17)33-20-13-7-5-11-18(20)22/h4-7,10-13,22H,3,8-9,14-16H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGFYIRTMMXYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)

![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2887067.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887068.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2887069.png)

![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide](/img/structure/B2887073.png)

![3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2887075.png)



